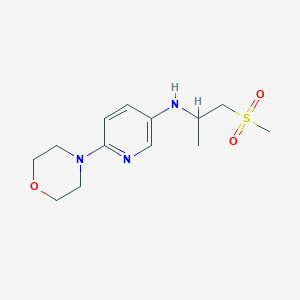![molecular formula C13H16N2O3 B7595268 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, also known as PACA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PACA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions, while sparing COX-1, which is involved in the maintenance of gastric mucosal integrity.
Biochemical and Physiological Effects
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have antioxidant properties, reducing oxidative stress in cells. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has several advantages for lab experiments, including its high purity and yield, and its favorable safety profile. However, 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.
将来の方向性
Future research on 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should focus on its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications. Studies should be conducted to determine the optimal dosage and route of administration for 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid, and to investigate its efficacy in animal models of inflammatory diseases and cancer. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid should also be tested in human clinical trials to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid involves the reaction of 2-cyclopenten-1-one with 2-aminopyridine to form a pyridine-2-carbonyl intermediate, which is then reacted with cyclopentylmagnesium bromide to form 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid. This method has been optimized to yield high purity and yield of 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid.
科学的研究の応用
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has been extensively studied for its potential therapeutic application. Preclinical studies have shown that 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis, colitis, and asthma. 2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-[1-(pyridine-2-carbonylamino)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(17)9-13(6-2-3-7-13)15-12(18)10-5-1-4-8-14-10/h1,4-5,8H,2-3,6-7,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQDMQNPIYDROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)




![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
